molecular formula C12H16N2O4 B595946 (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate CAS No. 19647-68-8

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate

Cat. No. B595946
CAS RN: 19647-68-8
M. Wt: 252.27
InChI Key: RQLHVJRXJOFWQW-JTQLQIEISA-N
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Description

“(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate” is a complex organic compound. It contains an amine group, which is a functional group that consists of a nitrogen atom attached to one or more alkyl or aryl groups . It also contains a carbamate group, which is derived from carbamic acid and involves an organic compound’s amino group bonded to a carbonyl group .


Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various types of reactions. For instance, the synthesis of similar compounds has been reported to involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been used to create new compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Amines can be classified as primary, secondary, or tertiary depending on the number of organic substituents attached to the nitrogen atom . The presence of the carbamate group would also influence the overall structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid . The carbamate group could also participate in reactions such as hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, amines can exhibit a wide range of boiling points, solubilities, and reactivities depending on their structure .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology Applications

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate," are significant in supramolecular chemistry. Their simple structure, combined with their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, offers promising applications in nanotechnology and polymer processing. The multivalent nature of BTAs facilitates their use in biomedical fields, indicating the potential for "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate" and derivatives in these areas as well (Cantekin, de Greef, & Palmans, 2012).

Antioxidant Properties and Radical Scavenging

Chromones and their derivatives, which share a benzopyran core with "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate," have been identified for their antioxidant potential. They are effective in neutralizing active oxygen and interrupting free radical processes, thereby preventing or inhibiting cell impairment leading to various diseases. The presence of specific functional groups, such as hydroxyl groups at C-3 and C-5 positions on the chromone nucleus, plays a crucial role in their radical scavenging activity, suggesting similar properties might be explored within "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate" derivatives (Yadav, Parshad, Manchanda, & Sharma, 2014).

Potential in Advanced Oxidation Processes

The degradation of contaminants using advanced oxidation processes (AOPs) is a critical area of research in environmental science. Studies on acetaminophen degradation by AOPs, which may share mechanistic similarities with the degradation of compounds like "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate," have highlighted the generation of various by-products and proposed degradation pathways. This research emphasizes the importance of understanding the environmental fate and potential ecological impacts of such compounds, providing a framework for investigating the environmental applications and implications of "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate" (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For instance, some amines can be harmful if swallowed or if they come into contact with the skin . It’s important to handle such compounds with care and to follow appropriate safety protocols.

Future Directions

The future directions for research involving this compound could include exploring new synthesis methods, investigating its potential applications, and studying its biological activity . Further studies could also focus on improving its safety profile and optimizing its physical and chemical properties for specific uses .

properties

IUPAC Name

benzyl N-[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-13-11(16)10(7-15)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3,(H,13,16)(H,14,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHVJRXJOFWQW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677814
Record name Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate

CAS RN

19647-68-8
Record name Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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